
4-Formyl-3-nitrosobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-3-nitrosobenzoic acid is an organic compound with the molecular formula C8H5NO5 It is a derivative of benzoic acid, featuring both a formyl group (-CHO) and a nitroso group (-NO2) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Formyl-3-nitrosobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-formylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically requires controlled temperatures to ensure the selective formation of the nitroso group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-3-nitrosobenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Formyl-3-nitrobenzoic acid can be converted to 4-carboxy-3-nitrobenzoic acid.
Reduction: The reduction of the nitroso group yields 4-formyl-3-aminobenzoic acid.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Formyl-3-nitrosobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Formyl-3-nitrosobenzoic acid involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 4-Formylbenzoic acid
- 4-Aminobenzoic acid
Uniqueness
4-Formyl-3-nitrosobenzoic acid is unique due to the presence of both a formyl and a nitroso group on the benzene ring.
Eigenschaften
CAS-Nummer |
104932-55-0 |
|---|---|
Molekularformel |
C8H5NO4 |
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
4-formyl-3-nitrosobenzoic acid |
InChI |
InChI=1S/C8H5NO4/c10-4-6-2-1-5(8(11)12)3-7(6)9-13/h1-4H,(H,11,12) |
InChI-Schlüssel |
UBDPLMRTSCNLGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)N=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


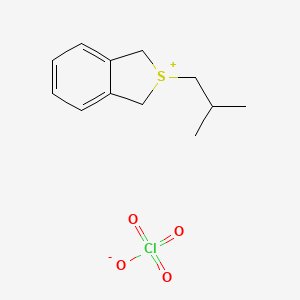
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)


![2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane](/img/structure/B14336955.png)
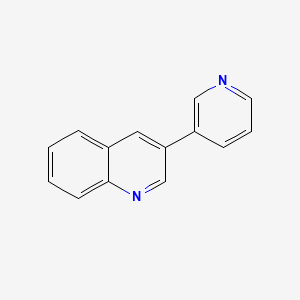
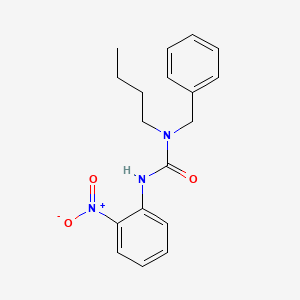
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)
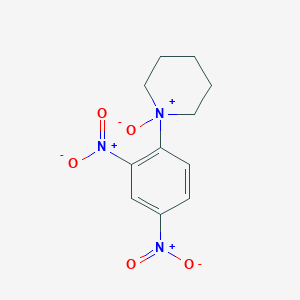
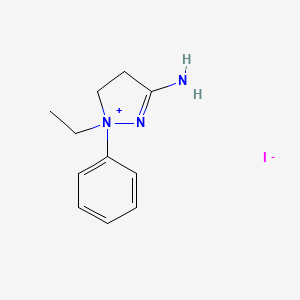

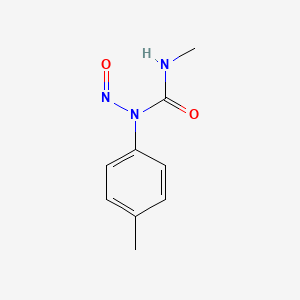
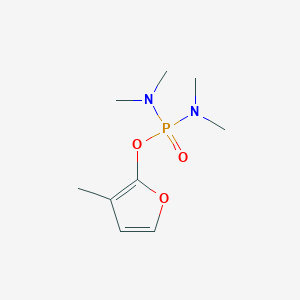
![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
